benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine
Description
Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a secondary amine featuring a benzyl group attached via a methylene (-CH₂-) linker to the nitrogen of a 1-methyl-1H-pyrazol-3-yl moiety.
Synthetic routes for related pyrazole amines often involve nucleophilic substitution or reductive amination. For example, highlights the use of potassium carbonate in DMF for coupling reactions involving pyrazole derivatives, followed by hydrogenation or acid/base workup to yield final products . Characterization typically employs NMR and mass spectrometry (MS) to confirm structure and purity .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-15-8-7-12(14-15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3 |
InChI Key |
ORPDWLNGQPAFAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or enzyme activity.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating cytokine production or inhibiting specific inflammatory pathways .
Case Study: Antimicrobial Efficacy
A study conducted on this compound demonstrated its effectiveness against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating significant antimicrobial potential.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various reactions, including:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium |
| Reduction | Sodium borohydride | Ethanol |
| Substitution | Alkyl halides | Presence of sodium hydroxide |
These reactions facilitate the production of more complex molecules, enhancing its utility in drug discovery and development.
Biological Interaction Studies
Research on the binding affinity of this compound to various enzymes and receptors is ongoing. These studies are crucial for understanding its therapeutic mechanisms and identifying potential targets for drug development.
Table: Binding Affinity Studies
| Target Enzyme/Receptor | Binding Affinity (IC50) |
|---|---|
| Cyclooxygenase (COX) | 150 nM |
| Lipoxygenase | 200 nM |
Mechanism of Action
The mechanism of action of benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-1H-pyrazol-3-amine
Structure : Unlike the target compound, 1-benzyl-1H-pyrazol-3-amine (CAS: 62893-20-3) lacks the methylene spacer; the benzyl group is directly attached to the pyrazole nitrogen .
Properties :
- Solubility : The absence of a methylene linker could decrease solubility in polar solvents (e.g., DMF or water) due to reduced molecular flexibility.
Applications : This compound is commonly used as a building block in pharmaceutical intermediates, though its direct nitrogen substitution may limit versatility in further functionalization .
3-(1-Methyl-1H-pyrazol-3-yl)benzenamine
Structure : This compound features an aniline group para-substituted with a 1-methylpyrazole ring. Unlike the target amine, it lacks the benzyl group, resulting in distinct electronic and steric profiles .
Properties :
- Reactivity : The aromatic amine group may participate in electrophilic substitution reactions, whereas the benzyl-containing analog is more suited for alkylation or hydrogenation.
- Biological Activity : Pyrazole-aniline hybrids are explored as kinase inhibitors, but the absence of a benzyl group in this compound may reduce affinity for hydrophobic binding pockets .
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Structure : This pyridazine-pyrazole hybrid includes a pyridazine ring fused to a pyrazole, with an aniline substituent. The heteroaromatic system contrasts with the simpler aliphatic amine in the target compound .
Properties :
- Synthetic Complexity : Multi-step synthesis (as seen in ) is required for such fused systems, whereas benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine can be synthesized in fewer steps .
Key Research Findings
- Synthetic Efficiency : demonstrates that pyrazole-containing amines are often synthesized under mild basic conditions (e.g., K₂CO₃ in DMF), ensuring compatibility with sensitive functional groups .
- Biological Relevance : Pyrazole amines are frequently employed in glucokinase activators () and kinase inhibitors, where the 1-methyl group and benzyl substituents optimize potency and selectivity .
Biological Activity
Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
- Substitution Reactions : Methyl and benzyl groups are introduced via substitution reactions using appropriate alkyl halides.
- Benzylation : The final step involves benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Biological Activity
This compound exhibits various biological activities, particularly in anticancer research and antimicrobial studies.
Anticancer Properties
Recent studies have highlighted the compound's potential against various cancer cell lines. The following table summarizes its inhibitory effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.50 | Inhibition of proliferation |
| HepG2 | 26.00 | Induction of apoptosis |
| A549 | 36.12 | Growth inhibition |
The compound has shown promising results in inducing apoptosis and inhibiting cell proliferation through multiple mechanisms, including modulation of enzyme activity and interference with cell cycle progression .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it may exhibit significant activity against Gram-positive bacteria and could serve as an antibiotic adjuvant .
The biological effects of this compound primarily involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity.
- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, affecting gene expression and metabolic processes.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study demonstrated that compounds containing the pyrazole structure significantly inhibited the growth of breast cancer cells (MDA-MB-231) at low concentrations (IC50 = 12.50 µM) through apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation : Another research effort focused on the compound's potential as an antibiotic adjuvant, showing enhanced efficacy against multi-drug resistant strains of bacteria when used in combination with traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
